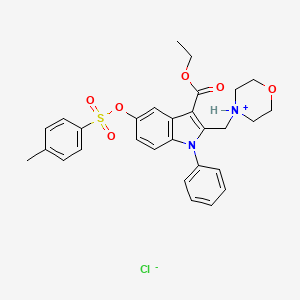
1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone is an organic compound with the molecular formula C11H14BrN3O It is a derivative of piperazine and pyridine, featuring a bromine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone typically involves the reaction of 4-bromopyridine with piperazine under specific conditions. One common method includes the use of copper(I) iodide as a catalyst and piperidine as a base at elevated temperatures (around 100°C) for an extended period (approximately 72 hours) . Another method involves the use of 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl and sodium t-butoxide in toluene at 90°C for 17 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone: A closely related compound with a similar structure but different positioning of the bromine atom.
1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone: Another similar compound with a phenyl ring instead of a pyridine ring.
Uniqueness
1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H14BrN3O |
|---|---|
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
1-[4-(4-bromopyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-8-10(12)2-3-13-11/h2-3,8H,4-7H2,1H3 |
Clave InChI |
GHRXKHFJBGZQMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



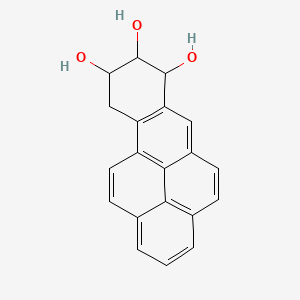

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate](/img/structure/B12815285.png)
![2-amino-9-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12815290.png)
![Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B12815295.png)
![5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815298.png)
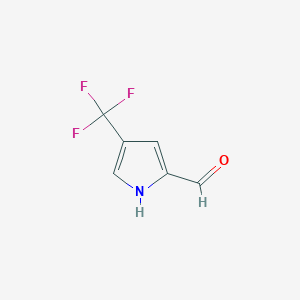

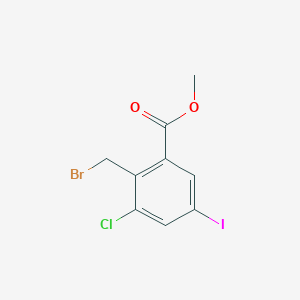
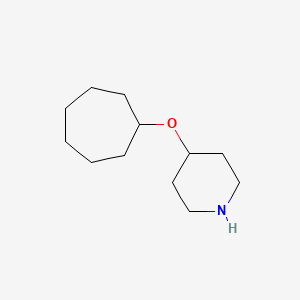
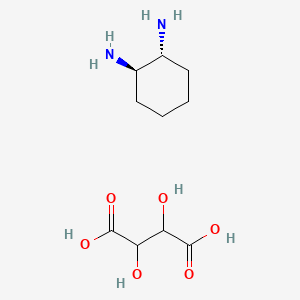
![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)
